molecular formula C15H17FN4O2 B2862998 1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326928-58-8

1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2862998
CAS No.: 1326928-58-8
M. Wt: 304.325
InChI Key: XHDRHWZUGHGFCI-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17FN4O2 and its molecular weight is 304.325. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds derived from 1,2,3-triazole derivatives exhibit moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated this property, highlighting the potential of these compounds in developing new antimicrobial agents (Jadhav et al., 2017).

Coordination Chemistry and Material Science

Fluorinated bis(triazole) ligands have been used to build novel metal-organic frameworks (MOFs) with diverse structures and potential applications in catalysis, gas storage, and separation technologies. These ligands, when coordinated with various metal ions, result in MOFs with unique supramolecular architectures and properties, including antibacterial activities (Zhang et al., 2014).

Antifungal Potential

Benzofuran-1,2,3-triazole hybrids have been synthesized and evaluated as fungicidal preservatives against white and brown-rot fungi, with some compounds showing significant antifungal effects. This research suggests the potential of triazole derivatives in protecting materials against fungal degradation (Abedinifar et al., 2020).

Antiepileptic Drug Synthesis

A novel, solventless, and metal-free synthesis of the antiepileptic drug rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) and its analogues has been developed, showcasing an efficient route for producing these compounds. This method highlights the role of 1,2,3-triazole derivatives in pharmaceutical manufacturing (Bonacorso et al., 2015).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-12-5-3-11(4-6-12)9-20-10-14(18-19-20)15(21)17-8-13-2-1-7-22-13/h3-6,10,13H,1-2,7-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDRHWZUGHGFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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